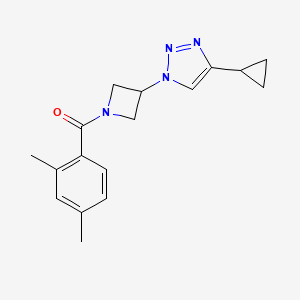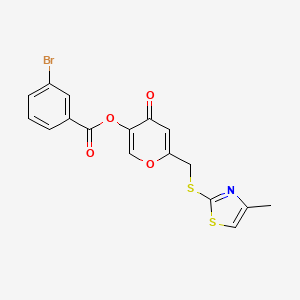
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic molecule that features a unique combination of structural elements, making it of interest in various fields, particularly in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can be approached through multiple synthetic routes:
Tetrazole Formation: : The tetrazole ring is typically synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. In this case, 4-ethoxybenzonitrile can be treated with sodium azide in the presence of an appropriate catalyst.
Sulfonamide Formation: : The 3-fluorobenzenesulfonamide moiety can be introduced via a sulfonation reaction, where 3-fluoroaniline is reacted with chlorosulfonic acid followed by neutralization.
Coupling Reaction: : Finally, the tetrazole intermediate and the sulfonamide intermediate are coupled using a suitable base and solvent under controlled conditions to form the desired compound.
Industrial Production Methods
The industrial-scale production of this compound would involve optimization of the synthetic routes to maximize yield and minimize cost. This includes selecting appropriate solvents, catalysts, and reaction conditions that are scalable and environmentally friendly. Additionally, purification processes such as crystallization or chromatography would be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrazole ring.
Reduction: : Reduction reactions may target the nitro groups or sulfonamide functionalities, potentially altering the compound's activity.
Substitution: : The presence of a fluorine atom and a sulfonamide group makes the compound a candidate for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides can be employed.
Major Products Formed
The major products formed depend on the type of reaction and the site of reactivity. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could result in amines or alcohols. Substitution reactions may produce a variety of modified sulfonamides or tetrazoles.
Aplicaciones Científicas De Investigación
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis to develop new materials or compounds.
Biology: : Investigated for its potential as a bioactive molecule that can interact with biological targets.
Medicine: : Explored for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of agrochemicals, dyes, or polymers due to its unique structural features.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily determined by its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound may bind to, influencing biological pathways.
Pathways Involved: : These interactions can modulate signal transduction pathways, gene expression, or metabolic processes, leading to the compound's observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)-3-fluorobenzenesulfonamide
N-(4-ethoxyphenyl)-5-methyl-1H-tetrazole
N-(4-ethoxyphenyl)-1H-tetrazol-5-yl)-methylbenzenesulfonamide
Uniqueness
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, or reactivity profiles, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJQXOVMKPVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)
![6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B2994920.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2994921.png)

![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)



![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)
